![molecular formula C14H20N4 B5537906 5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)
5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]
Overview
Description
The compound “5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline]” is a heterocyclic system. The Mannich aminomethylation of this compound leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment . This compound is also known to undergo hydrolysis to give 3-azabicyclo [3.3.1]nonanes .
Synthesis Analysis
The synthesis of this compound involves the Mannich aminomethylation reaction . This reaction was carried out using different alcohols (methyl, ethyl, isopropyl, and isobutyl), and the best yield was obtained when methanol was used as a solvent .Molecular Structure Analysis
The molecular structure of this compound was proved by 1H NMR spectroscopy and by elemental analysis . The 1H NMR spectra of the compound showed a signal for the NH proton in the region 8.13-8.15 ppm, which did not contradict the proposed structure .Chemical Reactions Analysis
The compound undergoes the Mannich aminomethylation reaction to form a heterocyclic system containing an annelated azabicyclic fragment . It also undergoes hydrolysis to give 3-azabicyclo [3.3.1]nonanes .Physical And Chemical Properties Analysis
The compound has a linear formula of C13H20N2O . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Medicinal Chemistry
The compound has been highlighted in the development of the piperazine-fused triazoles . It’s been used to create a small library of triazolopyrazines with a variety of substituents in position 3 . This indicates its potential use in medicinal chemistry, particularly in the development of new drugs .
Neurology
ChemDiv, the organization associated with the compound “ChemDiv1_008459”, has provided hundreds of leads, candidate drugs, and new drugs in the field of the central nervous system over the past 29 years . This suggests that the compound could have potential applications in neurology .
Oncology
ChemDiv has also provided leads, candidate drugs, and new drugs in the field of oncology . This indicates that the compound could be used in cancer research and treatment .
Virology
The compound could have potential applications in virology, as ChemDiv has provided leads, candidate drugs, and new drugs in this field .
Inflammation
The compound could be used in the research and treatment of inflammation, as ChemDiv has provided leads, candidate drugs, and new drugs in this field .
Cardiometabolic and Immunology
ChemDiv has provided leads, candidate drugs, and new drugs in the fields of cardiometabolic and immunology . This suggests that the compound could have potential applications in these fields .
properties
IUPAC Name |
spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-4-8-14(9-5-1)11-6-2-3-7-12(11)17-13-15-10-16-18(13)14/h10H,1-9H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHZYLHSQPZQPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)NC4=NC=NN24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.